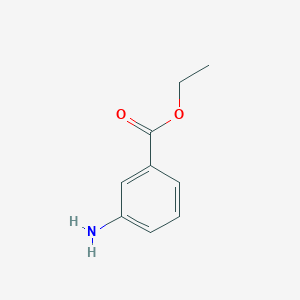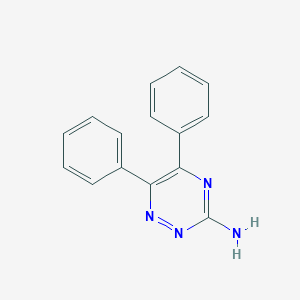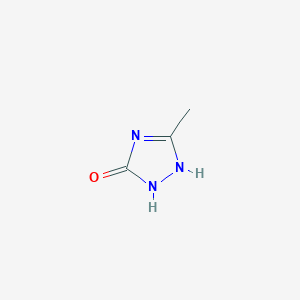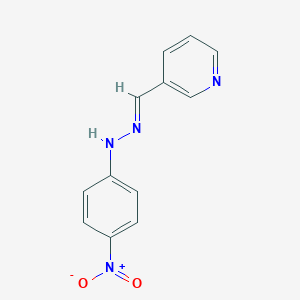
Nicotinaldehyde (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-NPH and is a derivative of nicotinaldehyde. The purpose of
Mecanismo De Acción
The mechanism of action of Nicotinaldehyde (4-nitrophenyl)hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been shown to exhibit fluorescence properties, which can be utilized for the detection of metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Nicotinaldehyde (4-nitrophenyl)hydrazone. However, it has been shown to exhibit low toxicity levels in vitro studies. It is important to note that this compound should not be used for drug usage or dosage due to the lack of information on its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Nicotinaldehyde (4-nitrophenyl)hydrazone is its potential applications in various fields, including analytical chemistry and material science. It is also relatively easy to synthesize and has low toxicity levels. However, one of the limitations of this compound is the lack of information on its effects on living organisms, which limits its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for the research of Nicotinaldehyde (4-nitrophenyl)hydrazone. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine. Further studies are needed to determine the effects of this compound on living organisms and to explore its potential as a therapeutic agent. Additionally, the development of new methods for the detection of metal ions using Nicotinaldehyde (4-nitrophenyl)hydrazone could also be a potential future direction for research.
Conclusion:
In conclusion, Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Nicotinaldehyde (4-nitrophenyl)hydrazone have been discussed in this paper. Further research is needed to explore the potential applications of this compound in various fields.
Métodos De Síntesis
Nicotinaldehyde (4-nitrophenyl)hydrazone can be synthesized by the reaction of nicotinaldehyde with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction takes place at a temperature of around 80-100°C and in the presence of a solvent such as ethanol. The product obtained is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Nicotinaldehyde (4-nitrophenyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of Hg2+ ions. In addition, it has been used as a ligand in the synthesis of various metal complexes.
Propiedades
Número CAS |
6294-58-2 |
|---|---|
Nombre del producto |
Nicotinaldehyde (4-nitrophenyl)hydrazone |
Fórmula molecular |
C12H10N4O2 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-5-3-11(4-6-12)15-14-9-10-2-1-7-13-8-10/h1-9,15H/b14-9+ |
Clave InChI |
TUBWURJHWJLTBN-NTEUORMPSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
6294-58-2 |
Solubilidad |
2.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



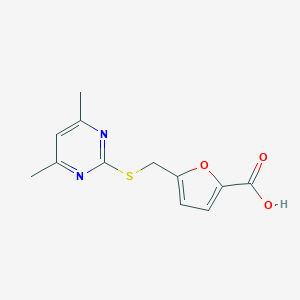
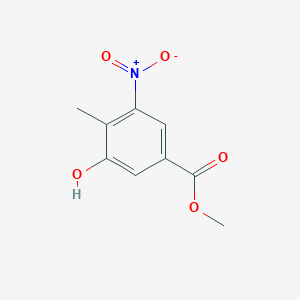
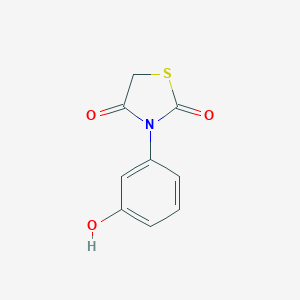
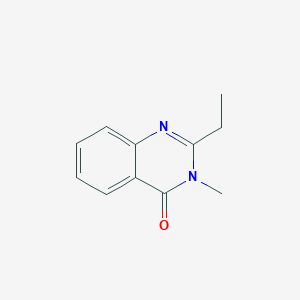
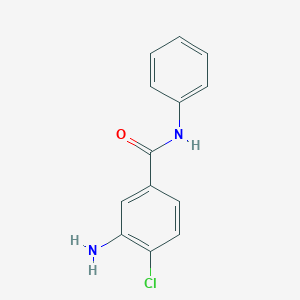
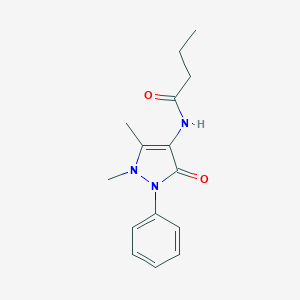
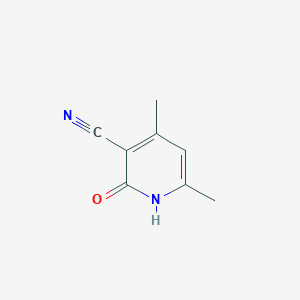
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)

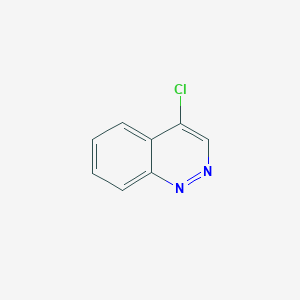
![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)
